4-Fluorotetrahydrofuran-3-amine chemical structure and properties
4-Fluorotetrahydrofuran-3-amine chemical structure and properties
An In-Depth Technical Guide to 4-Fluorotetrahydrofuran-3-amine: A Privileged Scaffold in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 4-fluorotetrahydrofuran-3-amine, a fluorinated heterocyclic building block of increasing interest in medicinal chemistry. We will delve into its chemical structure, stereoisomerism, and physicochemical properties. Furthermore, we will explore plausible synthetic strategies, reactivity, and, most importantly, the rationale for its application in contemporary drug discovery programs.
Molecular Structure and Physicochemical Properties
4-Fluorotetrahydrofuran-3-amine is a saturated heterocyclic compound featuring a tetrahydrofuran ring substituted with both a fluorine atom and an amino group on adjacent carbons. This unique arrangement of functional groups imparts a specific set of properties that are highly sought after in the design of novel therapeutic agents.
Chemical Structure and Stereoisomerism
The core structure of 4-fluorotetrahydrofuran-3-amine contains two adjacent stereocenters at the C3 and C4 positions, where the amine and fluorine groups are attached, respectively. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative stereochemistry of the fluorine and amine substituents is designated as cis or trans.
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trans isomers: (3R,4S) and (3S,4R)
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cis isomers: (3R,4R) and (3S,4S)
The specific stereoisomer used in a drug candidate can have a profound impact on its pharmacological activity and safety profile due to the fixed three-dimensional arrangement of the substituents, which dictates molecular recognition at the target protein.
Caption: General chemical structure of 4-Fluorotetrahydrofuran-3-amine.
Physicochemical Properties
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties.[1] The properties of 4-fluorotetrahydrofuran-3-amine are a direct consequence of the interplay between the polar amine group, the highly electronegative fluorine atom, and the tetrahydrofuran ring.
| Property | Predicted Value/Characteristic | Rationale and Impact in Drug Design |
| Molecular Weight | 105.11 g/mol (free base) | Low molecular weight is advantageous for maintaining drug-like properties (e.g., Lipinski's Rule of Five). |
| pKa (of conjugate acid) | ~8-9 | The electronegative fluorine atom is expected to lower the basicity of the amine compared to an unsubstituted aminotetrahydrofuran. This pKa is often ideal for forming stable salts and ensuring solubility at physiological pH. |
| LogP | ~ -1.0 to 0.5 | The polarity of the amine and the ether oxygen, combined with the fluorine atom, generally leads to good aqueous solubility, which is beneficial for bioavailability. |
| Topological Polar Surface Area (TPSA) | ~35 Ų | This value suggests good potential for oral bioavailability and cell membrane permeability.[2][3] |
| Stability | Generally stable | Fluorinated amines are typically stable under acidic and neutral conditions. However, they may be susceptible to degradation under strongly basic conditions.[4] The ether linkage in the tetrahydrofuran ring is generally stable. |
Spectroscopic Characterization
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¹H NMR: The spectrum would be complex due to the diastereotopic protons of the tetrahydrofuran ring and couplings to fluorine. Key signals would include multiplets for the protons on the ring, with characteristic J-coupling constants (both geminal H-H and vicinal H-H and H-F couplings). The proton attached to the same carbon as the amine group (H3) and the proton on the carbon with the fluorine atom (H4) would show distinct splitting patterns influenced by both adjacent protons and the fluorine atom.
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¹³C NMR: Five distinct signals for the four carbon atoms of the ring and the carbon of any protecting group on the amine. The carbon bearing the fluorine atom (C4) would appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 170-200 Hz). The adjacent carbon (C3) would also show a smaller two-bond coupling (²JCF).
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¹⁹F NMR: A single resonance, likely a multiplet, due to coupling with adjacent protons (H3, H4, and H5 protons). The chemical shift would be indicative of an aliphatic fluorine environment.
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IR Spectroscopy:
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N-H stretch: For the primary amine, two bands are expected in the 3300-3500 cm⁻¹ region.[4][5]
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C-H stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.
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N-H bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.[6]
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C-O stretch: A strong band for the ether C-O stretch is expected in the 1050-1150 cm⁻¹ region.
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C-F stretch: A strong absorption band in the 1000-1100 cm⁻¹ region, which may overlap with the C-O stretch.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 105 for the free base. Common fragmentation pathways would likely involve the loss of the amino group, the fluorine atom, or ring opening of the tetrahydrofuran moiety.
Synthesis and Purification
The stereoselective synthesis of 4-fluorotetrahydrofuran-3-amine is a non-trivial challenge. A plausible and modular synthetic approach would involve the construction of the substituted tetrahydrofuran ring, with careful control of the stereochemistry of the amine and fluorine substituents.
Retrosynthetic Analysis and Key Strategies
A general retrosynthetic approach might start from a readily available chiral precursor, such as a protected amino alcohol or a carbohydrate derivative. Key synthetic strategies could include:
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Ring-opening of a suitably substituted epoxide: An epoxide with a pendant nucleophile can be a powerful strategy for constructing the tetrahydrofuran ring.
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Fluorination of a precursor alcohol: A hydroxyl group can be converted to a fluorine atom using a variety of fluorinating agents. The choice of reagent can influence the stereochemical outcome (inversion or retention of configuration).
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Introduction of the amine group: This can be achieved through methods like reductive amination of a ketone, opening of an epoxide with an amine or azide, or from a carboxylic acid precursor.


